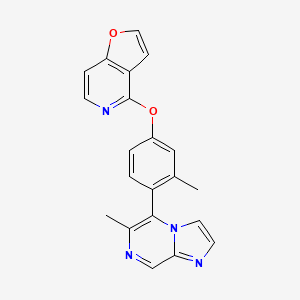

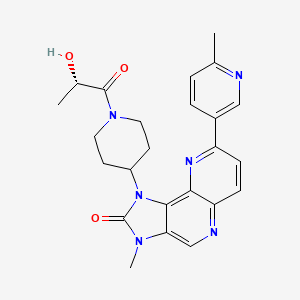

![molecular formula C27H27N3O2 B610027 N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide CAS No. 1352879-65-2](/img/structure/B610027.png)

N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide

Overview

Description

“N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide” is a chemical compound . It has a molecular formula of C27 H27 N3 O2 .

Molecular Structure Analysis

The molecular structure of “N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide” is complex, with a molecular formula of C27 H27 N3 O2 .Scientific Research Applications

HIV-1 Capsid Protein Inhibitor

PF-3450074 is a potent inhibitor of the HIV-1 capsid protein . It destabilizes the viral capsid, which is a critical part of the viral replication cycle, both in the assembly of viral particles and in the infection of host cells .

Inhibition of Virus Reverse Transcription

PF-3450074 binds to HIV-1 particles and acts at an early stage of HIV-1 infection by inhibiting virus reverse transcription in target cells . This is a crucial step in the viral replication cycle, and its inhibition can prevent the virus from replicating and spreading.

Broad-Spectrum Antiviral Activity

PF-3450074 exhibits broad-spectrum antiviral activity against HIV-1 laboratory strains, clinical isolates, and HIV-2 . It inhibits both early and late events in the viral replication cycle .

Resistance to Drug-Resistant Strains

PF-3450074 has shown effectiveness against strains of HIV-1 that are resistant to existing drugs . This makes it a potential candidate for the development of new antiretroviral therapies.

Targeting Unique Binding Site

PF-3450074 binds to a unique pocket on the HIV-1 capsid that has not previously been highlighted as a drug binding site . This novel mechanism of action could open up new avenues for HIV therapy.

Potential for Further Drug Development

Given its high biological activity, improved solubility, and in vitro half-life, PF-3450074 serves as a promising starting point for the development of a new generation of HIV-1 therapeutics .

Future Directions

Indoles, which are part of the structure of “N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide”, have seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests potential future directions in the development of new heterocycles with chemical and biomedical relevance.

Mechanism of Action

Target of Action

The primary target of PF74 is the HIV-1 capsid protein (CA). The capsid surrounds the viral genome and plays essential roles throughout the viral life cycle. Notably, it interacts with multiple host factors, making it indispensable for viral replication .

Mode of Action

PF74 has a bimodal mechanism of action:

- At higher concentrations (greater than 10 µM), it triggers premature uncoating and blocks reverse transcription .

Biochemical Pathways

The affected pathways include reverse transcription, cytoplasmic transport, nuclear entry, and virion maturation. PF74 interacts with over 20 host factors crucial for HIV-1 infection .

Result of Action

PF74’s action leads to:

Action Environment

Environmental factors, such as pH, temperature, and cellular context, influence PF74’s efficacy and stability. Understanding these conditions is crucial for optimizing its antiviral effects.

properties

IUPAC Name |

(2S)-N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDFWSNAQWFRRF-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)

![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)

![5-amino-1-[(3S)-1-cyanopiperidin-3-yl]-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B609961.png)